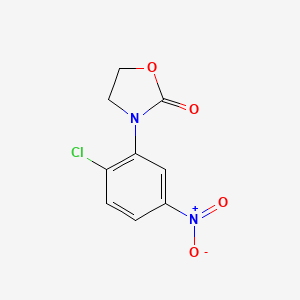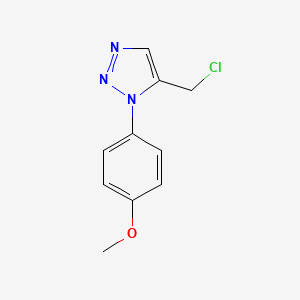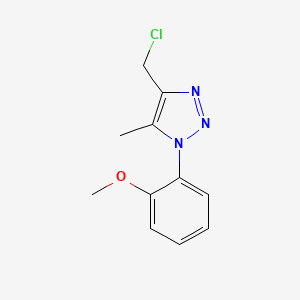
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Aldol condensation . For instance, a series of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones were synthesized from 2-chloro-5-nitroacetophenone with various substituted benzaldehydes by crossed-Aldol condensation .Chemical Reactions Analysis
The chemical reactions involving “3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one” are not well-documented .Scientific Research Applications
Synthetic Applications and Methodologies
Oxazolidinones, including derivatives similar to "3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one," are pivotal in synthetic organic chemistry, primarily due to their utility as chiral auxiliaries and intermediates in the synthesis of various compounds. The synthesis of isomeric 2-oxazolidinones from different starting materials highlights the versatility and utility of oxazolidinones in organic synthesis, showcasing their role in generating compounds with potential medicinal applications (Madesclaire et al., 2007). Additionally, the reactions of amino derivatives leading to the formation of oxazaheterocycles further illustrate the synthetic utility of these compounds in creating structurally diverse heterocyclic compounds (Palchikov, 2015).
Potential Biological Activities
Oxazolidinones have been extensively studied for their antimicrobial properties, with novel oxazolidinone derivatives being synthesized and evaluated for potential antimicrobial activities. Research into novel oxazolidinones as potential antimicrobial agents highlights the ongoing interest in exploiting the therapeutic potential of these compounds (Devi et al., 2013). This exploration into their antimicrobial efficacy underscores the broader potential of oxazolidinones in pharmaceutical research, beyond their well-known role as antibiotics.
Applications as Corrosion Inhibitors
In addition to their biological applications, oxazolidinone derivatives have been evaluated for their utility as corrosion inhibitors, a novel application outside their traditional scope in pharmaceuticals. The theoretical study on the corrosion inhibition performance of an oxazolidin-5-one derivative for carbon steel surfaces demonstrates the potential of these compounds in materials science and engineering (Kubba & Al-Joborry, 2021). This research opens avenues for the application of oxazolidinones in protecting industrial materials from corrosion, highlighting their versatility beyond biomedical applications.
Future Directions
properties
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4/c10-7-2-1-6(12(14)15)5-8(7)11-3-4-16-9(11)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGIRUZYDVEWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)
![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)

amine dihydrochloride](/img/structure/B1455645.png)
![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455647.png)
![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)
![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)
![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)